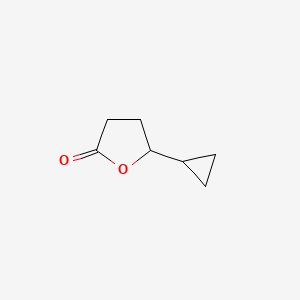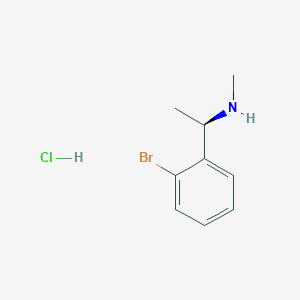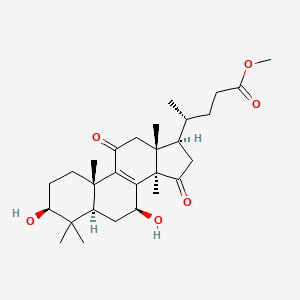
9-Bromo-10-fluoro Ofloxacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-10-fluoro Ofloxacin: is a derivative of ofloxacin, a synthetic fluoroquinolone antibiotic. This compound is characterized by the addition of bromine and fluorine atoms to the ofloxacin structure, which potentially enhances its antibacterial properties. The molecular formula of this compound is C13H9BrFNO4 , and it has a molecular weight of 342.117 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-fluoro Ofloxacin involves the bromination and fluorination of ofloxacin. The process typically starts with the preparation of ofloxacin, followed by selective bromination and fluorination at specific positions on the molecule. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pH conditions to ensure the desired substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The production is carried out in a controlled environment to maintain the integrity of the compound and to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
9-Bromo-10-fluoro Ofloxacin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, fluorine sources, often in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Applications De Recherche Scientifique
9-Bromo-10-fluoro Ofloxacin has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the development of new analytical methods.
Biology: Studied for its potential antibacterial properties and its effects on bacterial DNA gyrase.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Used in the development of new pharmaceutical formulations and as a standard in quality control processes
Mécanisme D'action
The mechanism of action of 9-Bromo-10-fluoro Ofloxacin is similar to that of ofloxacin. It acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By binding to these enzymes, the compound prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ofloxacin: The parent compound, a widely used fluoroquinolone antibiotic.
Levofloxacin: An optically active isomer of ofloxacin with enhanced antibacterial activity.
Ciprofloxacin: Another fluoroquinolone with a broad spectrum of antibacterial activity.
Uniqueness
9-Bromo-10-fluoro Ofloxacin is unique due to the presence of both bromine and fluorine atoms, which may enhance its antibacterial properties compared to its parent compound, ofloxacin. The addition of these halogens can potentially improve the compound’s stability, bioavailability, and efficacy against resistant bacterial strains .
Propriétés
Formule moléculaire |
C13H9BrFNO4 |
|---|---|
Poids moléculaire |
342.12 g/mol |
Nom IUPAC |
7-bromo-6-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C13H9BrFNO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19) |
Clé InChI |
GFVDASSFMPJQBI-UHFFFAOYSA-N |
SMILES canonique |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


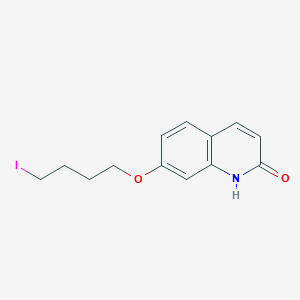
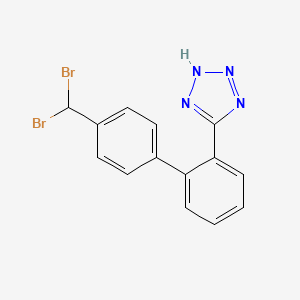
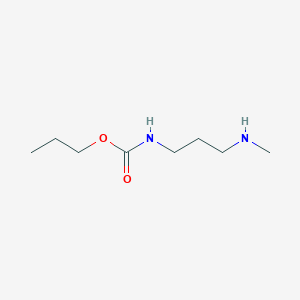
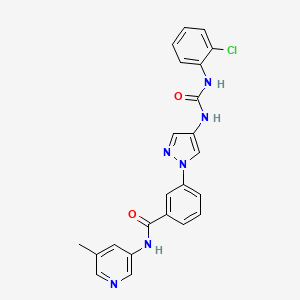
pyrimidin-2-one](/img/structure/B13444037.png)

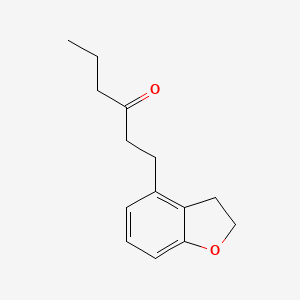
![4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile](/img/structure/B13444045.png)

![Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate](/img/structure/B13444057.png)
